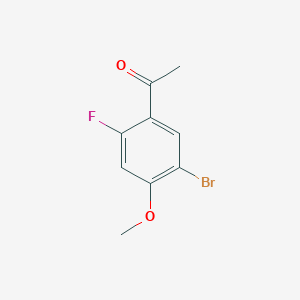

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone

Description

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone is a halogenated acetophenone derivative with the molecular formula C₉H₈BrFO₂ (molar mass: 247.06 g/mol). This compound features a phenyl ring substituted with bromine (position 5), fluorine (position 2), and methoxy (position 4) groups, attached to an ethanone moiety. It is a key intermediate in pharmaceutical synthesis, particularly for antipsychotic drugs and bioactive molecules, due to its structural versatility and stability . Its high purity and standardized manufacturing protocols make it a critical building block in medicinal chemistry .

Propriétés

IUPAC Name |

1-(5-bromo-2-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBWOSFBSHBJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652246 | |

| Record name | 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914221-54-8 | |

| Record name | 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone typically involves the bromination and fluorination of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyacetophenone with bromine in the presence of a catalyst . The reaction conditions often involve the use of solvents like methylene chloride and acetic acid, and the process is carried out at room temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution with nucleophiles under transition-metal catalysis.

Mechanistic Insights :

-

The bromine participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids to form biaryl structures .

-

Grignard reagents attack the ketone group, forming tertiary alcohols .

Reduction of the Ketone Group

The acetyl group is reduced to a secondary alcohol under mild conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | 0°C to RT, 12h | 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanol | >95% (HPLC) |

Key Data :

Demethylation of Methoxy Group

The methoxy group is hydrolyzed to a hydroxyl group under acidic conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C to RT | 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)ethanone | 88% |

Notes :

Halogen Exchange Reactions

The fluorine atom at the ortho position can participate in halogen-metathesis reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluorine Displacement | KF, DMF, 120°C | 1-(5-Bromo-4-methoxy-2-iodophenyl)ethanone | Not reported |

Challenges :

Oxidation and Stability Considerations

The ketone group resists oxidation under standard conditions, but the methoxy group can oxidize to a quinone in strong acidic media.

| Reagents | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux | Decomposition | Partial degradation |

Caution :

Photochemical Reactivity

UV irradiation induces homolytic C–Br bond cleavage, forming aryl radicals.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV (254 nm), toluene | Biradical intermediates | Polymer cross-linking |

Critical Analysis of Reaction Pathways

Applications De Recherche Scientifique

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects :

- Fluoro vs. Hydroxy : Replacing the hydroxyl group (OH) with fluorine (F) in the 2-position enhances metabolic stability and reduces hydrogen bonding, impacting solubility and crystallization .

- Methoxy vs. Hydroxy : Methoxy groups (OMe) increase lipophilicity compared to hydroxy groups, influencing membrane permeability in drug candidates .

Reactivity Trends :

Enzyme Inhibition

- α-Glucosidase Inhibition: Hydroxyl-rich analogs like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone show potent inhibition (IC₅₀ = 0.15 μM) due to hydrogen-bonding interactions. In contrast, the target compound’s fluorine and methoxy groups reduce activity, highlighting the importance of polar substituents .

- Antipsychotic Activity: Derivatives like S 16924 (a related ethanone) exhibit serotonin 5-HT₁A agonism, demonstrating the scaffold’s relevance in neuropharmacology .

Antimicrobial Potential

- 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethanone: Displays moderate antibacterial activity, suggesting halogenated acetophenones as promising leads .

Activité Biologique

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone is characterized by its molecular formula and a molecular weight of approximately 233.06 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 299.2 °C |

| Density | 1.494 g/cm³ |

| LogP | 2.799 |

| PSA (Polar Surface Area) | 26.3 Ų |

These properties suggest a moderate lipophilicity, which is often favorable for drug-like characteristics.

Antimicrobial Properties

Research indicates that derivatives of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone exhibit notable antimicrobial activity. In a study evaluating various analogs, compounds featuring similar structural motifs demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A case study involving the treatment of breast cancer cells revealed that 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone induces apoptosis through the activation of caspase pathways . This apoptotic effect was corroborated by flow cytometry analyses, which showed increased early and late apoptotic cell populations upon treatment with the compound.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This effect may be mediated through the inhibition of NF-κB signaling pathways, highlighting its potential as an anti-inflammatory agent.

The biological activities of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, contributing to both its anticancer and antimicrobial effects.

- Receptor Modulation : Preliminary studies suggest it may act on certain receptors involved in inflammatory responses, although further research is needed to delineate these interactions.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A recent investigation tested the efficacy of various derivatives against common pathogens. Results indicated that modifications at the methoxy group enhanced activity against E. coli by up to 50% compared to the parent compound .

- Cancer Cell Line Analysis : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that treatment with 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone resulted in a dose-dependent decrease in cell viability (IC50 ~ 15 µM) .

- Inflammation Model : In vivo studies using a mouse model of acute inflammation showed that administration of this compound significantly reduced edema and inflammatory marker levels compared to control groups .

Q & A

Q. What are the standard spectroscopic methods to confirm the structure of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and connectivity. For example, ¹H NMR can distinguish methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing groups (Br, F). Mass spectrometry (MS) confirms molecular weight (expected [M+H]⁺ ~257–259 Da). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

Q. How is 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone synthesized?

- Methodological Answer: A Friedel-Crafts acylation is commonly used for similar acetophenone derivatives. For example, reacting 5-bromo-2-fluoro-4-methoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternatively, Suzuki-Miyaura coupling could introduce substituents post-acylation. Reaction optimization (temperature, solvent polarity, catalyst loading) is required to manage competing substituent effects (e.g., fluorine’s ortho/para-directing vs. bromine’s steric hindrance) .

Q. What are the crystallographic parameters of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell dimensions a ≈ 9.9 Å, b ≈ 13.8 Å, c ≈ 6.9 Å, and β ≈ 90.03°. Hydrogen bonding between the carbonyl oxygen and adjacent hydroxyl/methoxy groups stabilizes the lattice. Data collection typically uses a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer: Discrepancies between experimental and predicted NMR/IR data often arise from dynamic effects (e.g., rotational barriers in substituted acetophenones) or crystal packing. Use computational tools (e.g., Gaussian for DFT calculations) to simulate spectra under varying conditions. Cross-reference with SC-XRD bond lengths/angles to validate substituent orientations. For ambiguous cases, heteronuclear correlation experiments (HSQC, HMBC) clarify through-space couplings .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation of polyhalogenated aromatics?

- Methodological Answer: Competing directing effects (e.g., fluorine’s ortho/para-directing vs. methoxy’s para-directing) require careful catalyst selection. Use sterically hindered Lewis acids (e.g., FeCl₃ instead of AlCl₃) to favor less sterically crowded positions. Solvent polarity (e.g., nitrobenzene vs. DCM) and temperature (low temps for kinetic control) can shift selectivity. Post-reaction HPLC-MS monitors byproduct formation, guiding iterative optimization .

Q. How to model intermolecular interactions for solubility enhancement?

- Methodological Answer: Derivatization (e.g., converting the ketone to a hydrazone or oxime) improves water solubility. Use molecular docking (AutoDock Vina) to predict interactions with biological targets or solvents. Solubility parameters (Hansen solubility sphere) guide solvent selection for crystallization. For example, SC-XRD data ( ) shows hydrogen bonds between hydroxyl and carbonyl groups, suggesting co-crystallization with protic solvents (e.g., ethanol/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.